molecular formula C9H7F3O3 B045016 2-Methoxy-6-(trifluoromethyl)benzoic acid CAS No. 119692-41-0

2-Methoxy-6-(trifluoromethyl)benzoic acid

Cat. No. B045016
M. Wt: 220.14 g/mol
InChI Key: IOJYMQXQDCJQBF-UHFFFAOYSA-N
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Patent
US06001883

Procedure details

A mixture of potassium methylate in methanol (15 ml, 15%) and 2-fluoro-6-trifluoromethylbenzoic acid (2.08 g, 0.01 mol) is heated to reflux with stirring for 40 hours. Upon cooling to room temperature water is added. The reaction mixture is filtered and the filtrate is acidified with concentrated hydrochloric acid. The solid material is collected by filtration, washed with water and dried yielding white crystals, 1.4 g (64%), mp 130-131° C.
Name
potassium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[K+].F[C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[C:6]=1[C:7]([OH:9])=[O:8].O>CO>[CH3:1][O:2][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[C:6]=1[C:7]([OH:9])=[O:8] |f:0.1|

Inputs

Step One
Name
potassium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[K+]
Name
Quantity
2.08 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
FILTRATION
Type
FILTRATION
Details
The solid material is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding white crystals, 1.4 g (64%), mp 130-131° C.

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
COC1=C(C(=O)O)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.